Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Lipophilicity Partition Coefficient Drug-likeness

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is distinguished by its XLogP3 of 0.6, conferring three-fold higher lipophilicity than its methyl ester analog (XLogP3 0.2). This property enhances passive diffusion across the blood-brain barrier, making it a strategic building block for CNS drug candidates. Orthogonal handles (hydroxymethyl and ester) enable sequential functionalization for polymer and pharmaceutical applications.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 41337-81-9
Cat. No. B1311370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(hydroxymethyl)pyridine-2-carboxylate
CAS41337-81-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)CO
InChIInChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3
InChIKeyCDFOARSBQKJGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9) for Pharmaceutical Synthesis


Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9, MFCD09750009) is a pyridine-2-carboxylate derivative featuring an ethyl ester at the 2-position and a hydroxymethyl group at the 6-position [1]. This heterocyclic building block is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of candidates targeting neurological disorders , and as a precursor in the development of functional polymers with enhanced properties [2]. Its solid physical form at 20°C and commercially available purities (typically 95-98%) make it a practical choice for laboratory and pilot-scale operations .

Technical Justification: Why Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9) Cannot Be Simply Substituted by Methyl Ester Analogs


Substituting Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate with its methyl ester analog (methyl 6-(hydroxymethyl)picolinate, CAS 39977-44-1) introduces significant and quantifiable changes in physicochemical properties that directly impact synthetic utility. The ethyl ester exhibits a computed XLogP3 value of 0.6, compared to 0.2 for the methyl ester [1], translating to approximately three-fold higher lipophilicity that alters partitioning behavior in biphasic reactions and chromatographic purifications. Furthermore, the ethyl ester contains four rotatable bonds versus three in the methyl ester [1], providing increased conformational flexibility that can influence receptor binding or enzyme active site accommodation in downstream drug candidates. During hydrogenation reactions, 6-(hydroxymethyl)pyridine-2-carboxylate derivatives undergo hydrogenolysis of the alcohol group as an unusual side reaction [2], meaning that reaction conditions optimized for one ester cannot be directly translated to another without risking divergent product profiles and yield losses.

Quantitative Differentiation Data: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9) versus Closest Analogs


Lipophilicity Comparison: Ethyl Ester Demonstrates 3-Fold Higher XLogP3 than Methyl Ester Analog

The ethyl ester (target compound) exhibits a computed XLogP3 value of 0.6, whereas the methyl ester analog (methyl 6-(hydroxymethyl)picolinate, CAS 39977-44-1) exhibits a computed XLogP3 value of 0.2 [1]. This 0.4 log unit difference corresponds to an approximately three-fold higher lipophilicity for the ethyl ester.

Lipophilicity Partition Coefficient Drug-likeness

Conformational Flexibility: Ethyl Ester Offers Increased Rotatable Bond Count Compared to Methyl Ester

The target compound possesses four rotatable bonds, whereas the methyl ester analog contains only three rotatable bonds [1]. This additional rotational degree of freedom arises from the extra methylene unit in the ethyl ester side chain.

Conformational Analysis Molecular Flexibility Structure-Activity Relationship

Hydrogenation Side Reaction: Alcohol Group Hydrogenolysis is a Documented Class-Specific Liability

During hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, hydrogenolysis of the alcohol group appears as an unusual side reaction, leading to undesired byproduct formation [1]. This observation is class-specific to the 6-(hydroxymethyl)pyridine-2-carboxylate scaffold and underscores the need for reaction optimization specific to this functionality.

Hydrogenation Side Reactions Process Chemistry

Commercial Availability: Defined Purity Specifications (95-98%) Enable Reproducible Procurement

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is commercially available with clearly defined purity specifications. Suppliers such as AKSci offer a minimum purity of 95% , while ChemImpex provides material at ≥95% (HPLC) . Other vendors, including Aladdin, supply the compound at 98% purity . This range of verified purity levels supports reproducible synthetic outcomes.

Quality Control Purity Specification Reproducibility

Optimal Deployment Scenarios for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9) in R&D and Pilot-Scale Operations


Neurological Disorder Drug Discovery: Synthesis of Brain-Penetrant Lead Candidates

Given its moderately lipophilic profile (XLogP3 = 0.6) [1], Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is particularly well-suited as a building block for central nervous system (CNS) drug discovery programs. The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Its ethyl ester group confers sufficient lipophilicity to potentially enhance passive diffusion across the blood-brain barrier compared to the more polar methyl ester analog (XLogP3 = 0.2), making it a strategic choice for CNS-targeted lead optimization.

Functional Polymer Development: Introduction of Pyridine-Based Chelating or Conjugation Handles

This compound is utilized in the polymer industry for the development of functional polymers with enhanced properties [2]. The presence of both a protected carboxylate (ethyl ester) and a free hydroxymethyl group provides orthogonal reactive handles: the hydroxymethyl group can be used for direct conjugation or further functionalization (e.g., tosylation, oxidation), while the ester can be selectively hydrolyzed to reveal a carboxylic acid for metal chelation or amide bond formation. This dual functionality is not present in simpler pyridine-2-carboxylate analogs lacking the 6-hydroxymethyl substituent.

Piperidine Amino Acid Synthesis: Strategic Intermediate for Constrained Peptidomimetics

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a direct precursor to 6-(hydroxymethyl)-2-piperidinecarboxylic acid derivatives via hydrogenation of the pyridine ring [3]. This transformation yields a novel amino acid scaffold that can be incorporated into peptidomimetics or used as a constrained building block in medicinal chemistry. The documented hydrogenolysis side reaction during this process [3] makes it imperative to use the authentic ethyl ester starting material rather than substituting with structurally similar analogs that may exhibit divergent hydrogenation behavior.

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